Enhanced Lipophilicity (XLogP3-AA: 1.9 vs. -0.6) for Improved Membrane Permeability Predictions
The target compound exhibits a computed XLogP3-AA of 1.9, which is significantly higher than the -0.6 value of the unsubstituted analog 3-(1H-1,2,4-triazol-1-yl)propanoic acid [1][2]. This 2.5 log unit difference translates to an approximately 316-fold higher theoretical partition coefficient (octanol/water) for the target compound, indicating markedly enhanced lipophilicity and predicted passive membrane permeability [3].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 3-(1H-1,2,4-triazol-1-yl)propanoic acid (CID 565945): -0.6 |
| Quantified Difference | Δ = 2.5 log units |
| Conditions | PubChem computed property based on XLogP3 algorithm |
Why This Matters
Higher lipophilicity correlates with improved cell membrane penetration and oral bioavailability, a critical parameter for lead optimization in drug discovery.
- [1] PubChem. (2026). 3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid (CID 25220632). View Source
- [2] PubChem. (2026). 3-(1H-1,2,4-triazol-1-yl)propanoic acid (CID 565945). View Source
- [3] ChemSrc. (2026). 3-(3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)-propanoic acid (CAS 1142209-42-4) – LogP 1.59290. View Source
